molecular formula C8H9N3O B148200 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile CAS No. 134518-34-6

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile

Cat. No. B148200
M. Wt: 163.18 g/mol
InChI Key: UGFAJZFHYASDDM-UHFFFAOYSA-N
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Description

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess several unique properties that make it an ideal candidate for use in a wide range of applications. In

Mechanism Of Action

The mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is not yet fully understood. However, it is believed that 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile exerts its effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the body. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess potent anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess several biochemical and physiological effects that make it an ideal candidate for use in various fields of scientific research. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess potent antioxidant properties, which may help to protect cells from oxidative damage. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess significant anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is also relatively inexpensive, making it an ideal candidate for use in large-scale experiments. However, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile also possesses several limitations. It is a relatively new compound, and its potential side effects and toxicity are not yet fully understood. As such, caution should be exercised when using 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in laboratory experiments.

Future Directions

There are several future directions for research on 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile. One potential area of research is the development of new synthetic methods for 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile that are more efficient and cost-effective. Another potential area of research is the investigation of the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its potential side effects and toxicity.
Conclusion:
In conclusion, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a relatively straightforward process that can be carried out in a laboratory setting with ease. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several unique properties that make it an ideal candidate for use in various fields of scientific research. Further research is needed to fully understand the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its mechanism of action.

Scientific Research Applications

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and antioxidant properties. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been studied for its potential applications in the treatment of cancer, where it has been shown to possess potent anti-tumor activity.

properties

CAS RN

134518-34-6

Product Name

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-hydroxy-5-imino-1-prop-2-enyl-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-2-3-11-5-7(12)6(4-9)8(11)10/h2,10,12H,1,3,5H2

InChI Key

UGFAJZFHYASDDM-UHFFFAOYSA-N

Isomeric SMILES

C=CCN1CC(=O)C(=C1N)C#N

SMILES

C=CCN1CC(=C(C1=N)C#N)O

Canonical SMILES

C=CCN1CC(=O)C(=C1N)C#N

synonyms

1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-4-oxo-1-(2-propenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.8 g of malononitrile were dissolved in 30 ml of DMF and cooled to 0° C. While cooling, 87 g of tributylamine and 27 g of chloroacetyl chloride were simultaneously added dropwise to this, and the mixture was stirred at 10° C. for 10 minutes. The mixture was then added to a mixture of 300 g of ice and 43 g of allylamine and stirred at room temperature for 8 hours. The precipitate was filtered off with suction, washed and dried. 38.1 g (78% of theory) of impure crude product were obtained and were boiled in 150 ml of isopropanol to purify. After cooling to 5° C., the precipitate was filtered off with suction, washed and dried. 31.2 g (64% of theory) of the compound of the formula ##STR26## of melting point 275° to 278° C. were obtained The IR, NMR, UV and mass spectra and the elemental analysis are consistent with the structural formula.
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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